(2-oxo-3H-pyridin-3-yl)boronic acid
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Overview
Description
(2-Hydroxypyridin-3-yl)boronic acid is an organoboron compound that features a boronic acid group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-hydroxypyridin-3-yl)boronic acid can be achieved through several methods:
Halogen-Metal Exchange and Borylation:
Directed Ortho-Metallation (DoM) and Borylation: This approach uses a directing group to facilitate the metallation of the pyridine ring at the ortho position, followed by borylation.
Palladium-Catalyzed Cross-Coupling: This method involves the cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane in the presence of a palladium catalyst.
Iridium or Rhodium-Catalyzed C-H or C-F Borylation: This method uses iridium or rhodium catalysts to directly borylate the C-H or C-F bonds on the pyridine ring.
Industrial Production Methods
While specific industrial production methods for (2-hydroxypyridin-3-yl)boronic acid are not well-documented, the general principles of large-scale boronic acid synthesis involve optimizing reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(2-Hydroxypyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between the boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form boronic esters or other boron-containing compounds.
Substitution: The hydroxyl group on the pyridine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.
Nucleophiles: For substitution reactions involving the hydroxyl group.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Boronic Esters: Resulting from oxidation reactions.
Substituted Pyridines: From nucleophilic substitution reactions.
Scientific Research Applications
(2-Hydroxypyridin-3-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: Investigated for its potential as a reversible covalent inhibitor in enzyme studies.
Medicine: Explored for its potential in drug discovery, particularly in the development of protease inhibitors.
Industry: Utilized in the synthesis of materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of (2-hydroxypyridin-3-yl)boronic acid involves its ability to form reversible covalent bonds with target molecules. This property is particularly useful in enzyme inhibition, where the boronic acid group can interact with active site residues, thereby modulating enzyme activity . The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Another boronic acid with a phenyl group instead of a pyridine ring.
Pyridinylboronic Acids: Other derivatives with different substitution patterns on the pyridine ring.
Uniqueness
(2-Hydroxypyridin-3-yl)boronic acid is unique due to the presence of both a hydroxyl group and a boronic acid group on the pyridine ring. This combination provides distinct reactivity and binding properties, making it a valuable compound in various chemical and biological applications .
Properties
Molecular Formula |
C5H6BNO3 |
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Molecular Weight |
138.92 g/mol |
IUPAC Name |
(2-oxo-3H-pyridin-3-yl)boronic acid |
InChI |
InChI=1S/C5H6BNO3/c8-5-4(6(9)10)2-1-3-7-5/h1-4,9-10H |
InChI Key |
PECBZXJWNKNHRH-UHFFFAOYSA-N |
Canonical SMILES |
B(C1C=CC=NC1=O)(O)O |
Origin of Product |
United States |
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